molecular formula C16H12Cl2N2O2 B11520611 5-[(2,4-dichlorophenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-[(2,4-dichlorophenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11520611
M. Wt: 335.2 g/mol
InChI Key: XMPVICRVAFITPE-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorobenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine class. Benzodiazepines are known for their wide range of applications, particularly in the fields of medicine and pharmacology. This specific compound is characterized by the presence of a 2,4-dichlorobenzoyl group attached to a tetrahydrobenzodiazepinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorobenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorobenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

5-(2,4-Dichlorobenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorobenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichlorobenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern and the presence of the tetrahydrobenzodiazepinone core. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

5-(2,4-dichlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C16H12Cl2N2O2/c17-10-5-6-11(12(18)9-10)16(22)20-8-7-15(21)19-13-3-1-2-4-14(13)20/h1-6,9H,7-8H2,(H,19,21)

InChI Key

XMPVICRVAFITPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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